Methyl 4-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate Methyl 4-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate
Brand Name: Vulcanchem
CAS No.: 441289-77-6
VCID: VC7252035
InChI: InChI=1S/C16H16N2O3S/c1-21-15(20)11-8-6-10(7-9-11)14(19)18-16-17-12-4-2-3-5-13(12)22-16/h6-9H,2-5H2,1H3,(H,17,18,19)
SMILES: COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3
Molecular Formula: C16H16N2O3S
Molecular Weight: 316.38

Methyl 4-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate

CAS No.: 441289-77-6

Cat. No.: VC7252035

Molecular Formula: C16H16N2O3S

Molecular Weight: 316.38

* For research use only. Not for human or veterinary use.

Methyl 4-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate - 441289-77-6

Specification

CAS No. 441289-77-6
Molecular Formula C16H16N2O3S
Molecular Weight 316.38
IUPAC Name methyl 4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamoyl)benzoate
Standard InChI InChI=1S/C16H16N2O3S/c1-21-15(20)11-8-6-10(7-9-11)14(19)18-16-17-12-4-2-3-5-13(12)22-16/h6-9H,2-5H2,1H3,(H,17,18,19)
Standard InChI Key NEILVBLUKLTMBW-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3

Introduction

Methyl 4-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate is a synthetic organic compound belonging to the class of carbamoyl derivatives. Its structure combines a methyl benzoate core with a tetrahydrobenzothiazole moiety, linked via a carbamoyl group. This compound is of interest due to its potential applications in medicinal chemistry, particularly in drug development for antimicrobial, anticancer, and anti-inflammatory therapies.

Synthesis Pathway

The synthesis of methyl 4-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate can be achieved through the following general steps:

  • Preparation of Tetrahydrobenzothiazole Derivative:

    • Reacting o-phenylenediamine with carbon disulfide or thiourea under acidic conditions to form the benzothiazole core.

  • Carbamoylation Reaction:

    • Introducing the carbamoyl group via reaction with an isocyanate or urea derivative.

  • Esterification:

    • Coupling the carbamoylated intermediate with methyl 4-hydroxybenzoate using standard esterification techniques.

This multi-step synthesis requires precise control of reaction conditions to ensure high yields and purity.

Antimicrobial Potential

Compounds containing benzothiazole derivatives are known for their antimicrobial properties against Gram-positive and Gram-negative bacteria as well as fungi. The presence of both carbamoyl and ester groups may enhance membrane permeability and binding affinity to microbial targets.

Anti-inflammatory Activity

The tetrahydrobenzothiazole moiety has been implicated in anti-inflammatory mechanisms via inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

Analytical Characterization

The compound can be characterized using advanced spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H-NMR and 13C^{13}C-NMR provide detailed information about proton and carbon environments.

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • Identifies functional groups through characteristic absorption bands (e.g., C=O stretch for ester and amide groups).

  • X-ray Crystallography:

    • Provides precise structural details if single crystals are available.

Comparative Data Table

AspectMethyl 4-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoateRelated Benzothiazole Derivatives
Antimicrobial ActivityPotentially broad-spectrumConfirmed in various derivatives
Cytotoxicity (Cancer Cells)Under investigationEffective against breast cancer cells
SolubilityHigh in organic solventsSimilar solubility profiles
Synthesis ComplexityModerateVaries based on substituents

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